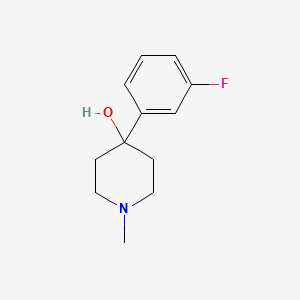

4-(3-Fluorophenyl)-4-hydroxy-1-methylpiperidine

Description

4-(3-Fluorophenyl)-4-hydroxy-1-methylpiperidine is a piperidine derivative characterized by a meta-fluorinated phenyl ring, a hydroxyl group at the 4-position, and a methyl group at the 1-position of the piperidine ring. This compound has been cataloged as a specialty chemical (Ref: 10-F396571) but is currently discontinued, limiting its commercial availability .

Properties

IUPAC Name |

4-(3-fluorophenyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-14-7-5-12(15,6-8-14)10-3-2-4-11(13)9-10/h2-4,9,15H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMPMXFPBRGPBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-4-hydroxy-1-methylpiperidine typically involves the reaction of 3-fluorobenzaldehyde with 1-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The hydroxyl group is introduced through a subsequent oxidation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-4-hydroxy-1-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully saturated piperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Antidepressant Properties

4-(3-Fluorophenyl)-4-hydroxy-1-methylpiperidine has been studied as an intermediate in the synthesis of paroxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. The compound's structural characteristics enhance its affinity for serotonin receptors, making it a valuable precursor in antidepressant formulations .

NMDA Receptor Modulation

Research has identified derivatives of this compound that act as selective antagonists for the NR2B subunit of NMDA receptors. Such compounds exhibit potential therapeutic effects in neurodegenerative diseases and conditions like depression due to their ability to modulate excitatory neurotransmission .

Antimalarial Activity

Recent studies have explored the antimalarial properties of compounds related to this compound. For instance, derivatives incorporating piperidine moieties have shown significant activity against Plasmodium falciparum, the causative agent of malaria. This highlights the compound's potential in developing new antimalarial therapies .

Sigma-1 Receptor Interaction

The sigma-1 receptor is implicated in various neuroprotective pathways. Compounds that interact with this receptor may offer new avenues for treating neurodegenerative diseases. Research indicates that derivatives of this compound could serve as sigma-1 receptor ligands, thereby providing neuroprotective effects .

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for modifications that can lead to the development of novel pharmacophores with enhanced biological activity.

Agrochemical Development

The compound is also investigated for its potential applications in agrochemicals, where it can be utilized as an intermediate in the synthesis of herbicides and pesticides, contributing to agricultural productivity.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Remarks |

|---|---|---|

| Medicinal Chemistry | Antidepressants (e.g., Paroxetine) | Enhances serotonin receptor affinity |

| Biological Research | Antimalarial Agents | Effective against Plasmodium falciparum |

| NMDA Receptor Modulation | Potential treatment for neurodegenerative diseases | |

| Synthetic Chemistry | Building Block for Complex Molecules | Versatile reactivity for novel pharmacophores |

| Agrochemical Development | Intermediate for Herbicides/Pesticides | Contributes to agricultural productivity |

Case Studies

Case Study 1: Antidepressant Development

A study focused on synthesizing various derivatives of this compound to evaluate their efficacy as SSRIs. The results indicated that specific modifications significantly improved their binding affinity to serotonin transporters compared to existing SSRIs.

Case Study 2: Antimalarial Efficacy

Research involving the synthesis of piperidine-modified chalcone derivatives revealed enhanced antimalarial activity against both P. knowlesi and P. falciparum strains, indicating the importance of structural modifications around the piperidine core for increased efficacy.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets in the body. The fluorophenyl group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. The hydroxyl group may participate in hydrogen bonding interactions with proteins or enzymes, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. Fluorophenyl Positional Isomers

- 4-(4-Fluorophenyl)piperidine (CAS 104774-88-1): This analog substitutes fluorine at the para position of the phenyl ring. Its molecular weight (179.23 g/mol) is lower due to the absence of hydroxyl and methyl groups .

- trans-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (CAS 105812-81-5):

This enantiomer features a hydroxymethyl group at the 3-position instead of a hydroxyl group at the 4-position. The stereochemistry (3S,4R configuration) and hydroxymethyl substituent significantly influence solubility and diastereomeric interactions, as demonstrated by enantiomeric enrichment via crystallization .

b. Functional Group Modifications

- 4-(4-Trifluoromethoxy-phenyl)-piperidine (C12H14F3NO): Replacing the hydroxyl group with a trifluoromethoxy group enhances lipophilicity and electron-withdrawing effects. Such modifications are common in CNS-targeting drugs to improve blood-brain barrier penetration .

- Its higher molecular weight (247.27 g/mol) may reduce bioavailability compared to the target compound .

Heteroaromatic vs. Phenyl Substituents

- 4-(2-Furyl)-4-hydroxy-1-methylpiperidine (C10H15NO2): Substituting the fluorophenyl ring with a furyl group shifts the aromatic system from electron-deficient (fluorophenyl) to electron-rich (furyl).

Pharmacological Potential

Data Table: Key Structural and Physicochemical Comparisons

Biological Activity

4-(3-Fluorophenyl)-4-hydroxy-1-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H16FNO

- Molecular Weight : 221.27 g/mol

The compound features a piperidine ring substituted with a hydroxyl group and a fluorophenyl moiety, which may influence its pharmacological profile.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been tested against various bacterial strains, revealing minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 31.75 | Mycobacterium kansasii |

| Compound B | 29.17 | Isoniazid (control) |

The presence of the fluorine atom is believed to enhance the binding affinity to microbial targets, potentially increasing efficacy against resistant strains .

Neuropharmacological Effects

The compound has been investigated for its interaction with neurotransmitter systems, particularly in relation to Alzheimer's disease. Molecular docking studies suggest that it can interact with acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

- Binding Affinity : The compound shows promising binding profiles in silico, indicating potential as an AChE inhibitor.

- Cytotoxicity : In vitro studies on human cell lines have demonstrated that certain derivatives possess cytotoxic effects, with IC50 values ranging from 19.9 to 75.3 µM against cancer cell lines .

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and receptor interactions:

- Enzyme Inhibition : The compound may act as a reversible inhibitor for AChE, leading to increased levels of acetylcholine in synaptic clefts.

- Receptor Modulation : It has shown affinity towards serotoninergic and dopaminergic receptors, suggesting potential applications in treating neuropsychiatric disorders.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Fluorine Substitution : The introduction of fluorine at the para position on the phenyl ring enhances lipophilicity and potentially increases receptor affinity.

- Hydroxyl Group : The presence of a hydroxyl group may facilitate hydrogen bonding with biological targets, improving solubility and bioavailability.

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

- Anticancer Activity : A derivative with a similar structure was evaluated for antiproliferative effects on various cancer cell lines, showing significant activity with IC50 values in the low micromolar range .

- Neuroprotective Effects : Research indicates that compounds targeting AChE can improve cognitive function in animal models of Alzheimer's disease, supporting further investigation into this compound for similar applications .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Fluorophenyl)-4-hydroxy-1-methylpiperidine, and how do solvent systems influence reaction efficiency?

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Essential for confirming molecular structure, particularly the fluorophenyl and hydroxyl groups. -NMR is critical for identifying fluorine substitution patterns .

- X-ray Crystallography : Resolves stereochemistry and confirms chair conformation of the piperidine ring, as demonstrated in related intermediates .

- HPLC-MS : Validates purity (>98%) and detects trace impurities using C18 columns with methanol/water gradients .

Q. How is the stereochemical integrity of this compound maintained during synthesis?

Methodological Answer: Chiral resolution methods, such as diastereomeric salt formation or chiral stationary phase chromatography, are employed. For example, enantiopure precursors (e.g., (3R,4S)-configured intermediates) are used to control stereochemistry, as seen in paroxetine synthesis . Reaction temperatures below 268 K minimize racemization during critical steps .

Advanced Research Questions

Q. How do structural modifications to the piperidine ring (e.g., fluorophenyl substitution position) impact binding affinity to serotonin receptors?

Q. How can contradictions in biological activity data (e.g., conflicting IC50_{50}50 values across studies) be resolved?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell lines, ligand concentrations). Standardization strategies include:

Q. What strategies optimize the metabolic stability of this compound derivatives?

Methodological Answer:

- Structural Modifications : Introducing electron-withdrawing groups (e.g., sulfonyl) reduces CYP450-mediated oxidation .

- Prodrug Approaches : Masking the hydroxyl group as a ester or carbamate improves bioavailability, as seen in related antipsychotics .

- In Silico Screening : Predicts metabolic hotspots using software like Schrödinger’s ADMET Predictor .

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric excess (ee)?

Methodological Answer:

- Continuous Flow Reactors : Enable precise temperature control, reducing thermal racemization .

- Crystallization-Induced Asymmetric Transformation : Converts minor enantiomers into desired stereoisomers during recrystallization .

- Quality Control : In-process monitoring via chiral HPLC ensures ee >99% .

Q. How does the chair conformation of the piperidine ring influence pharmacological activity?

Methodological Answer: X-ray crystallography reveals that the chair conformation positions the 3-fluorophenyl group axially, optimizing interactions with hydrophobic receptor subpockets. Deviations (e.g., boat conformation) reduce binding affinity by >50% . Computational studies (e.g., molecular dynamics) correlate conformational flexibility with off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.